2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide
Description
N-[(4-METHYLPHENYL)METHYL]-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole ring, an oxadiazole ring, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H24N4O2/c1-15(2)22-25-26-23(29-22)20-12-18-6-4-5-7-19(18)27(20)14-21(28)24-13-17-10-8-16(3)9-11-17/h4-12,15H,13-14H2,1-3H3,(H,24,28) |
InChI Key |
RNIBAIJLHDBHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the formation of the acetamide group via amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: The compound finds applications in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The indole and oxadiazole rings play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the amide functional group and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain heterocyclic rings and are studied for their medicinal properties.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
